(S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane
CAS No.: 188777-50-6
Cat. No.: VC20931265
Molecular Formula: C23H27N3O4
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 188777-50-6 |
|---|---|
| Molecular Formula | C23H27N3O4 |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | (2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C23H27N3O4/c1-23(2,3)30-22(29)25-26(15-16-9-5-4-6-10-16)20(21(27)28)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1 |
| Standard InChI Key | DBKGHZWVUDFAFJ-FQEVSTJZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(CC2=CNC3=CC=CC=C32)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(CC2=CNC3=CC=CC=C32)C(=O)O |
Introduction
Compound Overview
(S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane appears to be a derivative of tryptophan, an essential amino acid. The name indicates:
-
(S)-(+): The compound is in the (S)-configuration, which refers to its stereochemistry. The (+) indicates it is optically active and rotates plane-polarized light in a positive direction.
-
Nalpha-benzyl: A benzyl group is attached to the alpha-amino group of tryptophan.
-
Nbeta-boc: A tert-butyloxycarbonyl (Boc) protecting group is attached to the beta position, likely on a hydrazino functional group.
-
L-hydrazinotryptophane: This suggests the compound contains a hydrazino group (-NH-NH2) and retains the L-configuration of tryptophan.
Potential Applications
Compounds like this are often synthesized for:
-
Peptide Synthesis: Protecting groups such as Boc are commonly used in peptide chemistry to prevent unwanted reactions during synthesis.
-
Pharmaceutical Research: Derivatives of amino acids, especially tryptophan, are studied for biological activity due to their role in protein synthesis and metabolic pathways.
-
Drug Development: Hydrazino derivatives are explored for their potential as enzyme inhibitors or intermediates in drug design.
Research Directions
Future research on such compounds could focus on:
-
Biological Activity: Testing for antimicrobial, anticancer, or enzymatic inhibition properties.
-
Structural Studies: Using techniques like NMR or X-ray crystallography to determine molecular conformation.
-
Synthetic Applications: Developing new methods for incorporating such derivatives into peptides or other biologically relevant molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume